2-Nitroso-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a nitroso group (-NO) attached to the tetrahydroisoquinoline ring system.
Mechanism of Action
Target of Action
2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known as isoquinoline alkaloids . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiqs, in general, are known to interact with their targets through various mechanisms, leading to changes in cellular functions
Biochemical Pathways
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders This suggests that they may affect multiple biochemical pathways, leading to downstream effects
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the nitrosation of 1,2,3,4-tetrahydroisoquinoline. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to control the formation of the nitroso compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitroso-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Nitroso-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the nitroso group but shares the core structure.
2-Nitro-1,2,3,4-tetrahydroisoquinoline: Contains a nitro group instead of a nitroso group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group on the nitrogen atom.
Uniqueness
2-Nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with its analogs .
Properties
IUPAC Name |
2-nitroso-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWVSWBUWHPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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